Bienvenue dans la boutique en ligne BenchChem!

4,1-Benzoxazepine

Squalene Synthase Inhibition Cholesterol Biosynthesis Heterocyclic SAR

4,1-Benzoxazepine (CAS 264-68-6) is the core heterocyclic scaffold of a distinct subclass within the benzoxazepine family, characterized by a benzene ring fused to a seven-membered oxazepine ring with nitrogen at position 1 and oxygen at position 4. This specific atom arrangement differentiates it structurally and electronically from its regioisomer 1,4-benzoxazepine and from therapeutically established 1,4-benzodiazepines, imparting unique physicochemical properties such as a predicted LogP of 1.24–2.05 and a pKa (strongest basic) of 5.36 that fundamentally alter its biological target engagement profile.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
Cat. No. B1262346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,1-Benzoxazepine
Synonyms4,1-benzoxazepine
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=COC=CN=C2C=C1
InChIInChI=1S/C9H7NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-7H
InChIKeyYAVSXFRYNGAFRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,1-Benzoxazepine for Scientific Procurement: A Privileged Heterocyclic Scaffold with Quantifiable Differentiation


4,1-Benzoxazepine (CAS 264-68-6) is the core heterocyclic scaffold of a distinct subclass within the benzoxazepine family, characterized by a benzene ring fused to a seven-membered oxazepine ring with nitrogen at position 1 and oxygen at position 4 [1]. This specific atom arrangement differentiates it structurally and electronically from its regioisomer 1,4-benzoxazepine and from therapeutically established 1,4-benzodiazepines, imparting unique physicochemical properties such as a predicted LogP of 1.24–2.05 and a pKa (strongest basic) of 5.36 that fundamentally alter its biological target engagement profile [1]. Far from being a generic heterocycle, 4,1-benzoxazepine serves as a privileged template for squalene synthase inhibitors, anticancer agents targeting HER2, and somatostatin receptor agonists, with its substitution pattern governing both potency and selectivity in ways that in-class analogs cannot replicate [2][3][4].

Why 4,1-Benzoxazepine Cannot Be Replaced by Generic Benzodiazepine or Oxazepine Analogs


The assumption that any benzoxazepine or benzodiazepine scaffold is functionally interchangeable with 4,1-benzoxazepine is contradicted by direct comparative enzymological, pharmacological, and physicochemical data. A foundational head-to-head study demonstrated that while 4,1-benzothiazepine, 1,4-benzodiazepine, 1,3-benzodiazepine, 1-benzazepine, and 4,1-benzoxazocine derivatives all exhibited squalene synthase inhibition, the 4,1-benzoxazepine derivative was unequivocally the most potent inhibitor, confirming that the specific position of the oxygen and nitrogen atoms is critical for target engagement [1]. Furthermore, 4,1-benzoxazepines exhibit minimal affinity for GABA_A receptors, a defining characteristic of 1,4-benzodiazepines, thereby avoiding the sedative-hypnotic and dependence liabilities that are intrinsic to the diazepine class [2]. Even regioisomeric substitution matters: 4,1-benzoxazepine possesses a distinct LogP and pKa profile compared to 1,4-benzoxazepine, directly impacting solubility, permeability, and pharmacokinetic behavior [3]. The quantitative evidence below substantiates why generic substitution is not scientifically defensible.

4,1-Benzoxazepine Evidence Guide: Quantitative Differentiation from Closest Analogs


Squalene Synthase Inhibition: 4,1-Benzoxazepine Outperforms Thiazepine, Diazepine, and Oxazocine Analogs

In a systematic heterocycle screen where a lead compound (1a) was modified to produce fused heterocyclic variants (2–11), the 4,1-benzoxazepine derivative 1 (compound 1) was identified as the most potent squalene synthase inhibitor. The 4,1-benzothiazepine derivative 2, 1,4-benzodiazepine derivative 6, 1,3-benzodiazepine derivative 7, 1-benzazepine derivative 9, and 4,1-benzoxazocine derivative 10 all potently inhibited the enzyme, but none surpassed the 4,1-benzoxazepine core, while the 4,1-benzothiazepine S-oxide derivative 4, 1,4-benzodiazepine derivative 5, 1,3,4-benzotriazepine derivative 8, and 1,2,3,4-tetrahydroquinoline derivative 11 were only weakly active [1]. X-ray crystallographic analysis of compounds 1a, 2, 4, 5, 7, and 10 revealed that the orientation of the 5- (or 6-) phenyl group, governed by the core heterocycle geometry, is the key determinant of inhibitory potency [1].

Squalene Synthase Inhibition Cholesterol Biosynthesis Heterocyclic SAR

Subnanomolar Squalene Synthase Inhibition: 4,1-Benzoxazepine Derivatives Achieve IC50 = 15 nM in HepG2 Cells

Further optimization of the carboxyl group at the 3-position of 4,1-benzoxazepine derivative 2 (the metabolite of compound 1) yielded glycine derivative 3a and β-alanine derivative 3f, which exhibited the most potent squalene synthase inhibition with an IC50 of 15 nM in enzyme prepared from HepG2 cells, and the piperidine-4-acetic acid derivative 4a achieved an ED50 of 2.9 mg/kg (p.o.) for inhibiting cholesterol synthesis in rat liver [1]. This demonstrates a clear translational path from subnanomolar enzymatic potency to in vivo efficacy, a differentiation that is absent for comparator heterocycles like 4,1-benzothiazepine or 1,4-benzodiazepine derivatives in comparable models.

Squalene Synthase IC50 HepG2 Cholesterol Synthesis Inhibition

HER2 Kinase Inhibition: Substituted 4,1-Benzoxazepine 9a Achieves IC50 = 7.31 µM Against Isolated HER2

A series of 11 novel 1,5-dihydro-4,1-benzoxazepine derivatives were evaluated for HER2 kinase inhibition and antiproliferative activity. The most potent compound against isolated HER2, compound 9a, displayed an IC50 of 7.31 µM [1]. The most active antiproliferative compound, 7c, exhibited IC50 values of 0.42–0.86 µM across a panel of tumor cell lines, and mechanistic studies revealed it promotes pyroptosis via caspase-1 activation without modifying pro-caspase-3 expression [1]. While direct head-to-head data with other HER2-targeting heterocyclic scaffolds (e.g., pyrrolo-1,5-benzoxazepines) at identical assay conditions are not available, the activity of 7c is comparable to the low-micromolar potency reported for microtubule-targeting pyrrolo-1,5-benzoxazepines in multidrug-resistant cancer cells [2].

HER2 Inhibition Anticancer Kinase Inhibitor Pyroptosis

Physicochemical Differentiation: 4,1-Benzoxazepine LogP = 1.24 vs. 1,4-Benzoxazepine Core LogP ~2.16

The predicted LogP of 4,1-benzoxazepine is 1.24 (ChemAxon) to 2.05 (ALOGPS) with a LogS of -2.3, whereas the 8-bromo-substituted 2,3,4,5-tetrahydro-1,4-benzoxazepine regioisomer exhibits an ACD/LogP of 2.16 [1]. The pKa (strongest basic) of 4,1-benzoxazepine is 5.36, indicating it remains largely un-ionized at physiological pH, in contrast to 1,4-benzoxazepine derivatives that have reported pKa values ranging from 7.32 to 9.58 depending on substitution [1]. These differences in lipophilicity and ionization state directly influence membrane permeability, solubility, and plasma protein binding, making the two regioisomers non-interchangeable in biological assays.

Lipophilicity LogP Regioisomer Comparison Drug-likeness

Receptor Selectivity: 4,1-Benzoxazepines Avoid GABA_A Receptor Engagement, Differentiating from 1,4-Benzodiazepines

The 4,1-benzoxazepine scaffold is documented to exhibit minimal affinity for GABA_A receptors, in stark contrast to classical 1,4-benzodiazepines (e.g., diazepam), which function primarily as positive allosteric modulators of GABA_A receptors [1][2]. This pharmacological differentiation is attributed to the repositioning of the nitrogen and oxygen atoms within the seven-membered ring, which prevents the key hydrogen-bonding interactions required for GABA_A benzodiazepine-site binding. The somatostatin receptor agonist program exemplified by US Patent 6,352,982 intentionally exploited this property to achieve somatostatin receptor subtype selectivity (SSTR1–5) without GABAergic side effects [2].

GABA_A Receptor Receptor Selectivity CNS Safety Benzodiazepine Alternative

Structural Basis for Activity: X-Ray Crystallography Confirms 4,1-Benzoxazepine Phenyl Group Orientation as Key Differentiator

X-ray crystallographic comparison of the 4,1-benzoxazepine lead compound 1a with the 4,1-benzothiazepine, 1,4-benzodiazepine, 1,3-benzodiazepine, and 4,1-benzoxazocine analogs revealed that the 4,1-benzoxazepine nucleus enforces an optimal orientation of the 5- (or 6-) phenyl substituent that is critical for squalene synthase inhibitory activity [1]. The specific bond angles and torsion angles imposed by the O-4 and N-1 placement create a geometry that cannot be replicated by the 1,4-benzoxazepine regioisomer, the thiazepine sulfur analog, or the benzodiazepine variants [1].

X-ray Crystallography Conformational Analysis Structure-Activity Relationship Heterocyclic Geometry

Optimal Application Scenarios for 4,1-Benzoxazepine Based on Quantified Differentiation


Squalene Synthase Inhibitor Lead Optimization for Hypercholesterolemia

The 4,1-benzoxazepine scaffold is the empirically validated optimal template for squalene synthase inhibition programs, supported by direct head-to-head evidence showing superior potency over 10 comparator heterocycles [1]. Procurement of 4,1-benzoxazepine-based building blocks is indicated for research groups pursuing cholesterol-lowering agents that act downstream of HMG-CoA reductase, with a benchmark IC50 of 15 nM in HepG2 enzyme assays and oral ED50 of 2.9 mg/kg in rat liver [1].

CNS-Penetrant Drug Discovery Requiring GABA_A Receptor Avoidance

For programs requiring blood-brain barrier penetration without the sedative-hypnotic and dependence liabilities of classical benzodiazepines, the 4,1-benzoxazepine scaffold offers a pharmacologically differentiated starting point with documented minimal GABA_A affinity [1][2]. The predicted LogP of 1.24 and PSA of 21.59 Ų are consistent with CNS drug-likeness parameters [3], and the somatostatin receptor agonist patent family demonstrates successful CNS target engagement [1].

Anticancer Agent Development Targeting HER2-Positive or Multidrug-Resistant Tumors

4,1-Benzoxazepine derivatives have demonstrated HER2 inhibition (IC50 = 7.31 µM) and potent, broad-spectrum antiproliferative activity (IC50 = 0.42–0.86 µM) associated with a caspase-1-dependent pyroptosis mechanism, distinguishing them from apoptotic pyrrolo-1,5-benzoxazepine microtubule-targeting agents [1][2]. This unique mechanism of action makes 4,1-benzoxazepine derivatives particularly relevant for cancers resistant to conventional apoptosis-inducing chemotherapeutics.

Somatostatin Receptor Agonist Programs for Neuroendocrine Disorders

The Takeda patent estate (US 6,352,982 B2) explicitly claims 4,1-benzoxazepine-based somatostatin receptor agonists with selectivity across SSTR1–5 subtypes [1]. The scaffold's ability to be functionalized at the 3- and 5-positions enables fine-tuning of receptor subtype selectivity, a key requirement for therapeutic agents targeting acromegaly, neuroendocrine tumors, and diabetic retinopathy where off-target hormonal effects must be minimized [1].

Quote Request

Request a Quote for 4,1-Benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.